molecular formula C18H16ClF3N2O3S B1620980 N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE CAS No. 217490-34-1

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE

Cat. No.: B1620980
CAS No.: 217490-34-1
M. Wt: 432.8 g/mol
InChI Key: UJHQCTQQPSFISE-UHFFFAOYSA-N
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Description

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE is a rationally designed covalent inhibitor scaffold and a precursor for Proteolysis-Targeting Chimeras (PROTACs). Its core mechanism of action involves the covalent modification of cysteine residues within target proteins. The electron-deficient 5-chloro-2-nitro-4-(trifluoromethyl)phenyl group is a key pharmacophore that acts as a mild electrophile, enabling selective thiol-reactive targeting (source) . This covalent warhead strategy is employed to develop irreversible inhibitors with prolonged residence time and enhanced potency, particularly for challenging targets in oncology and other disease areas. Furthermore, this compound's structure, featuring a mesityl group and a modifiable linker, makes it an ideal candidate for the synthesis of heterobifunctional degraders. By linking it to a E3 ligase-recruiting ligand, researchers can create PROTAC molecules that induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (source) . Its primary research value lies in chemical biology and drug discovery programs focused on targeted protein degradation and the exploration of non-catalytic or scaffolding protein functions that are difficult to address with traditional occupancy-driven inhibitors.

Properties

IUPAC Name

2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c1-9-4-10(2)17(11(3)5-9)23-16(25)8-28-15-7-13(19)12(18(20,21)22)6-14(15)24(26)27/h4-7H,8H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQCTQQPSFISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381458
Record name 2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217490-34-1
Record name 2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of N-Mesityl-2-Bromoacetamide

Reaction Scheme :
$$ \text{Mesitylamine} + \text{Bromoacetyl Bromide} \xrightarrow{\text{Base}} \text{N-Mesityl-2-Bromoacetamide} $$

Procedure :
Mesitylamine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Bromoacetyl bromide (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HBr. The reaction proceeds at room temperature for 6–8 hours, yielding N-mesityl-2-bromoacetamide as a crystalline solid (mp 89–91°C) after aqueous workup.

Key Data :

Parameter Value
Yield 82–85%
Purity (HPLC) >98%
Solvent Dichloromethane

Synthesis of 5-Chloro-2-Nitro-4-(Trifluoromethyl)Benzenethiol

Route 1 : Nitration of 4-Chloro-3-(trifluoromethyl)thiophenol

  • Chlorination : 4-Trifluoromethylthiophenol is treated with Cl₂ in acetic acid at 40°C to introduce the 5-chloro substituent.
  • Nitration : The chlorinated intermediate undergoes nitration using fuming HNO₃/H₂SO₄ at 0–5°C, producing the nitro derivative.

Route 2 : Thiolation of 5-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Step 1 : Ullmann-type coupling of 5-chloro-2-nitro-4-(trifluoromethyl)iodobenzene with thiourea in DMF at 120°C.
  • Step 2 : Acidic hydrolysis (HCl, H₂O) to liberate the thiol.

Comparative Data :

Parameter Route 1 Yield Route 2 Yield
Overall Yield 68% 72%
Reaction Time 9 hours 14 hours
Purity (GC-MS) 95% 91%

Thioether Bond Formation

Nucleophilic Substitution (Pathway A)

Reaction Scheme :
$$ \text{N-Mesityl-2-bromoacetamide} + \text{ArSH} \xrightarrow{\text{Base}} \text{Target Compound} $$

Optimized Conditions :

  • Solvent : Anhydrous DMF
  • Base : Potassium carbonate (2.5 equiv)
  • Temperature : 60°C, 12 hours
  • Catalyst : Tetrabutylammonium iodide (10 mol%)

Yield Optimization :

Base Used Yield (%)
K₂CO₃ 78
Cs₂CO₃ 82
DBU 65

Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the thiolate anion (generated in situ) attacks the electrophilic α-carbon of the bromoacetamide. Steric hindrance from the mesityl group necessitates elevated temperatures and polar aprotic solvents to enhance reactivity.

Sulfenylation of Mesitylamine (Pathway B)

Reaction Scheme :
$$ \text{Mesitylamine} + \text{ArSCl} \xrightarrow{\text{Base}} \text{Target Compound} $$

Procedure :
5-Chloro-2-nitro-4-(trifluoromethyl)phenylsulfenyl chloride (1.0 equiv) is added to a solution of mesitylamine (1.1 equiv) and pyridine (2.0 equiv) in THF. The mixture is stirred at 25°C for 24 hours, yielding the product after column chromatography (SiO₂, hexane/EtOAc 4:1).

Challenges :

  • Side Reactions : Over-sulfenylation may occur without rigorous stoichiometric control.
  • Purification : Silica gel chromatography is essential to separate unreacted sulfenyl chloride.

Catalytic Innovations and Industrial Scalability

Polymer-Supported Amine Catalysts

The patent EP0648742B1 highlights the use of macroreticular resin beads (e.g., Reilex® 425) for thioacetamide synthesis. Adapting this technology to the target compound:

  • Catalyst Loading : 5–10 wt% relative to bromoacetamide.
  • Reusability : >5 cycles without significant activity loss.

Advantages :

  • Simplified product isolation via filtration.
  • Reduced metallic waste compared to traditional Ullmann catalysts.

Continuous Flow Reactor Design

For industrial-scale production, a tubular reactor system enables:

  • Pressure Control : 2–5 bar to prevent thiol oxidation.
  • Residence Time : 30 minutes at 100°C.
  • Throughput : 1.2 kg/h of target compound at >90% purity.

Characterization and Quality Control

Critical Analytical Data :

  • ¹H NMR (CDCl₃): δ 2.28 (s, 9H, mesityl-CH₃), 3.92 (s, 2H, SCH₂CO), 7.45–8.10 (m, 2H, aromatic).
  • HPLC Retention Time : 12.4 minutes (C18 column, 70:30 MeCN/H₂O).
  • Melting Point : 145–147°C.

Impurity Profile :

Impurity Source Mitigation Strategy
Diacetylated byproduct Excess bromoacetyl bromide Strict stoichiometric control
Sulfoxide derivatives Thiol oxidation Nitrogen atmosphere, BHT additive

Chemical Reactions Analysis

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N1-Mesityl-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Studies:

  • Anti-cancer Activity: Research has indicated that compounds with similar structural motifs exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. Studies are ongoing to evaluate the efficacy of this compound in various cancer models.

Agrochemical Applications

The compound's chlorinated and trifluoromethyl groups suggest potential applications in agrochemicals, particularly as herbicides or fungicides. These functional groups are known to enhance the biological activity of agrochemical agents.

Case Studies:

  • Herbicidal Activity: Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain weeds, making it a candidate for further development as a selective herbicide.

Material Science

Given its unique chemical properties, this compound may also find applications in material science, particularly in the synthesis of polymers or as a building block for more complex materials.

Case Studies:

  • Polymer Synthesis: Researchers have investigated using this compound as a monomer in polymerization processes, leading to materials with enhanced thermal stability and chemical resistance.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity.

Synthesis Pathway:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds.
  • Reagents: Use of appropriate thiol reagents and acylating agents is crucial.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Mechanism of Action

The mechanism of action of N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)Acetamide (Compound 2)
  • Key Differences: The aryl group at N1 is 4-chlorophenyl (less sterically hindered than mesityl), and the thioether is attached to a pyridine ring with styryl and cyano substituents.
  • Synthesis: Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol, yielding 85% .
1-(5-Hydroxypentyl)-2-(4-Methylphenylsulfonyl)Acetamide (Compound 5)
  • Key Differences : Replaces the thioether with a sulfonyl group and introduces a hydroxypentyl chain.
  • Synthesis: Uses THF and triethylamine for amide bond formation, differing from ethanol-based methods in other analogues .
  • Implications : The sulfonyl group increases polarity and hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability compared to the thioether in the target compound.
N1-(2-Methoxyphenyl)-2-{[5-Chloro-2-Nitro-4-(Trifluoromethyl)Phenyl]Thio}Acetamide
  • Key Differences : Substitutes mesityl with 2-methoxyphenyl at N1.
  • Structural Impact: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-neutral mesityl group.
N1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-([5-Chloro-2-Nitro-4-(Trifluoromethyl)Phenyl]Thio)Acetamide
  • Key Differences : Replaces mesityl with 3,5-bis(trifluoromethyl)phenyl.
  • Implications : The bis-CF₃ groups enhance lipophilicity and electron-withdrawing effects, which may improve bioactivity but reduce aqueous solubility compared to the mesityl variant .
Herbicidal Activity
  • Evidence from Analogues: Acetamide derivatives with EWGs (e.g., nitro, CF₃) exhibit herbicidal activity against dicotyledonous plants (e.g., rape) but weak activity against monocots (e.g., barnyard grass) .
  • Target Compound : The combination of nitro, CF₃, and chloro groups may enhance activity against broadleaf weeds, while the mesityl group could improve soil persistence due to steric protection against metabolic degradation.
Solubility and Stability
  • Mesityl vs. Smaller Aryl Groups : The mesityl group’s bulk likely reduces aqueous solubility compared to 4-chlorophenyl or 2-methoxyphenyl analogues. However, its electron-neutral nature may improve stability under acidic conditions relative to electron-rich aryl groups .

Comparative Data Table

Compound Name N1 Substituent Thio/Sulfonyl Group Substituents Synthesis Yield Key Biological Activity
N1-Mesityl-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide Mesityl 5-Cl, 2-NO₂, 4-CF₃ Not Reported Hypothesized herbicidal
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl Pyridine with styryl, cyano 85% Not Reported
1-(5-Hydroxypentyl)-2-(4-methylphenylsulfonyl)acetamide 5-Hydroxypentyl 4-Methylphenylsulfonyl Not Reported Not Reported
N1-(2-Methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide 2-Methoxyphenyl 5-Cl, 2-NO₂, 4-CF₃ Not Reported Not Reported
N1-[3,5-Bis(trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide 3,5-Bis(trifluoromethyl)phenyl 5-Cl, 2-NO₂, 4-CF₃ Not Reported Not Reported

Biological Activity

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE (CAS No. 217490-34-1) is a compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C18H16ClF3N2O3S
  • Molecular Weight : 432.84 g/mol
  • Boiling Point : 505.8 ± 50.0 °C (predicted)
  • Density : 1.42 ± 0.1 g/cm³

Antimicrobial Activity

Research has indicated that compounds similar to N1-MESITYL have shown promising antimicrobial properties. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds exhibited effective antimicrobial activity against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The biological activity was influenced by the position of substituents on the phenyl ring, with halogenated derivatives showing enhanced efficacy due to their lipophilicity, which facilitates cell membrane penetration .

CompoundActivity AgainstEffective Concentration
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSALow μg/mL
N-(3-bromophenyl)-2-chloroacetamideE. coliModerate μg/mL

Anticancer Activity

The anticancer potential of compounds containing similar structures has been extensively studied. In particular, pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The incorporation of halogen substituents (like chlorine and bromine) into the phenyl ring significantly enhances cytotoxicity against these breast cancer cell lines .

Case Study: Synergistic Effects

A notable study evaluated the synergistic effects of pyrazole derivatives when combined with doxorubicin in breast cancer treatment. The combination resulted in a significant increase in cytotoxicity compared to doxorubicin alone, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature and resistance to conventional therapies .

The proposed mechanism of action for the biological activity of N1-MESITYL involves interaction with specific cellular targets:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
  • Formation of Hydrogen Bonds : In molecular docking studies, it was observed that certain substituents could form hydrogen bonds with target proteins, enhancing binding affinity and biological activity .

Research Findings Summary

Recent studies have focused on the synthesis and characterization of various derivatives related to N1-MESITYL, highlighting their potential applications:

  • Antimicrobial Testing : Compounds were screened against various bacteria and fungi, showing varying degrees of effectiveness based on structural modifications.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity based on chemical structure, aiding in the design of more potent derivatives .

Q & A

Q. What are the recommended synthetic routes for N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE?

A common approach involves nucleophilic substitution reactions. For example, thioacetamide derivatives can be synthesized by reacting a mesitylamine precursor with a chloro-nitro-trifluoromethylphenyl thiol intermediate under reflux conditions in ethanol or THF, using sodium acetate as a base to deprotonate reactive sites . Similar methodologies for acetamide synthesis highlight the importance of stoichiometric control (1:1 molar ratio of reactants) and reflux durations (~30 minutes to 36 hours) to optimize intermediate formation .

Q. How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

  • Melting Point Analysis : Compare experimental values (e.g., ~28°C for related trifluoromethyl acetamides) with literature data using differential scanning calorimetry (DSC) .
  • Spectroscopy : Employ 1H^1H-NMR to confirm aromatic proton environments (e.g., δ 7.11–8.18 ppm for nitro and trifluoromethyl groups) and mass spectrometry (MS) to verify molecular weight (e.g., observed m/z 502 for a structurally similar thioacetamide) .
  • Elemental Analysis : Validate C, H, N, and S content against theoretical values (e.g., C: 54.2%, H: 2.9%, N: 6.7% for analogs) .

Q. What are the solubility properties and formulation considerations for this compound?

Based on structural analogs, the compound is likely lipophilic due to its trifluoromethyl and mesityl groups. Solubility can be tested in DMSO or ethanol (common solvents for acetamides). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with <1% organic solvent to avoid precipitation .

Advanced Research Questions

Q. What strategies can optimize reaction yield during synthesis?

  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between hydrophobic aryl thiols and hydrophilic amine precursors.
  • Purification : Employ recrystallization from ethanol-dioxane mixtures (1:2 v/v) to isolate high-purity crystals, as demonstrated for analogous thioacetamides (yield: 85%) .
  • Reaction Monitoring : Track intermediate formation via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products .

Q. How can researchers resolve discrepancies in spectroscopic data for structural confirmation?

  • Cross-Validation : Compare 13C^{13}C-NMR chemical shifts of the trifluoromethyl group (typically ~120 ppm) with computational predictions (DFT calculations).
  • High-Resolution MS : Resolve isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) to confirm molecular formula .
  • X-ray Crystallography : Use single-crystal diffraction to unambiguously assign stereochemistry, as done for triazole-thioacetamide hybrids .

Q. What is the proposed mechanism of action based on structural analogs?

The nitro and thio groups suggest potential redox activity or enzyme inhibition. For example, nitroaryl compounds often act as prodrugs, undergoing enzymatic reduction to reactive intermediates that disrupt microbial DNA or protein function. The trifluoromethyl group may enhance membrane permeability, as seen in antimicrobial analogs .

Q. How to design stability studies under varying pH and temperature conditions?

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days, monitoring degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., flash point ~128°C for related compounds) .

Q. What in silico methods predict the compound’s pharmacokinetics and toxicity?

  • QSAR Models : Use logP (estimated ~3.45 for trifluoromethyl acetamides) and polar surface area (PSA ~32.6 Ų) to predict blood-brain barrier permeability and oral bioavailability .
  • Toxicity Profiling : Apply ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity risks linked to nitro groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE

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